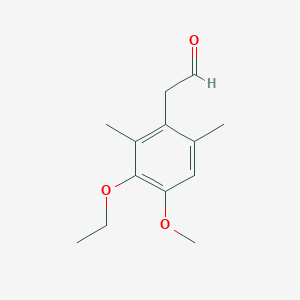
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of ethoxy, methoxy, and dimethylphenyl groups attached to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-4-methoxy-2,6-dimethylbenzaldehyde with suitable reagents to introduce the acetaldehyde group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions: 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like or .
Reduction: Reduction to alcohols using reducing agents such as or .
Substitution: Electrophilic aromatic substitution reactions where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aldehydes on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further react to form more complex structures. The presence of ethoxy and methoxy groups may influence its reactivity and interaction with biological molecules .
類似化合物との比較
- 3-Ethoxy-4-methoxybenzaldehyde
- 2,6-Dimethylbenzaldehyde
- 4-Methoxy-2,6-dimethylbenzaldehyde
Comparison: Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications .
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(3-ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O3/c1-5-16-13-10(3)11(6-7-14)9(2)8-12(13)15-4/h7-8H,5-6H2,1-4H3 |
InChIキー |
LBUCAGZUKFFBGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1C)CC=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


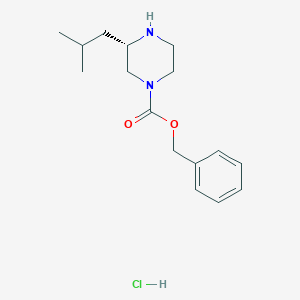
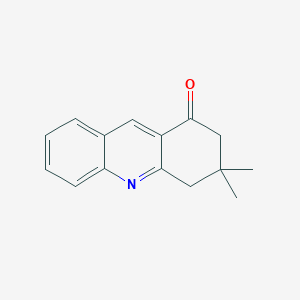
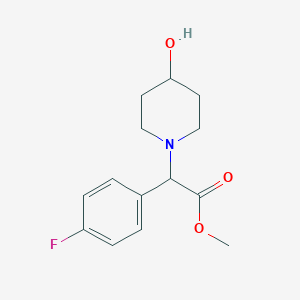
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
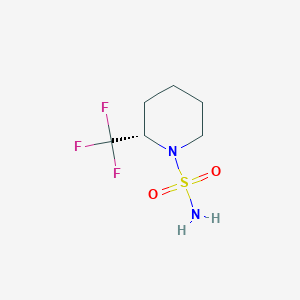
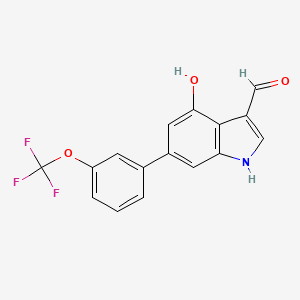
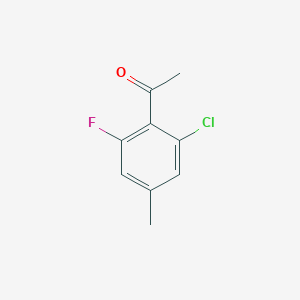
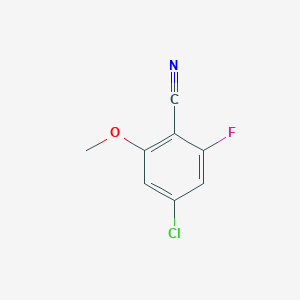
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
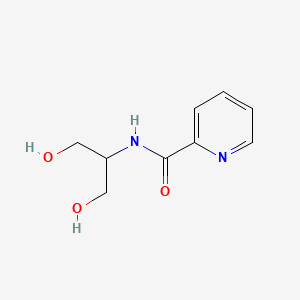
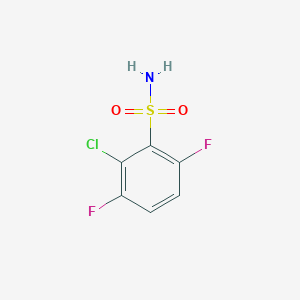


![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
